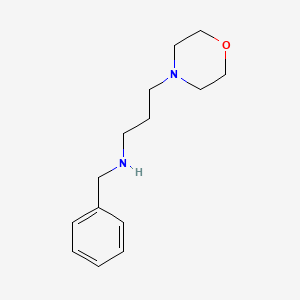

Benzyl-(3-morpholin-4-yl-propyl)-amine

Description

Contextualization within Amine Chemistry and Heterocyclic Compounds

Amines are fundamental organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic. Benzyl-(3-morpholin-4-yl-propyl)-amine is a secondary amine, with the nitrogen atom bonded to a benzyl (B1604629) group and a morpholinopropyl group. This structure places it within the broad class of aralkylamines, which feature an amino group attached to an alkyl chain that is substituted with an aryl group.

The morpholine (B109124) moiety is a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom. This feature introduces polarity and the potential for hydrogen bonding, which can significantly influence the physicochemical properties of the parent molecule. The presence of the morpholine ring classifies this compound as a heterocyclic compound. The interplay between the basicity of the amine, the aromatic nature of the benzyl group, and the polar, heterocyclic morpholine ring results in a molecule with a unique combination of properties.

Significance of Morpholine and Benzyl Amine Motifs in Synthetic Design

The morpholine and benzyl amine motifs are independently recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery.

The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic profiles. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a scaffold for further functionalization. The nitrogen atom of the morpholine ring is basic, allowing for the formation of salts, which can improve the handling and formulation of pharmaceutical ingredients.

The benzyl amine motif is another crucial component in the design of biologically active compounds. The benzyl group can engage in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions. Furthermore, the benzylic position is often susceptible to metabolic transformations, which can be strategically exploited in prodrug design. The nitrogen atom in the benzyl amine can be readily derivatized, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. For instance, related structures like (4-Benzyl-morpholin-3-yl)methylamine are explored as key intermediates in the synthesis of agents targeting neurological disorders. chemimpex.com

Physicochemical Properties

The fundamental physicochemical properties of this compound and its precursors are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | This compound | Benzylamine (B48309) | N-(3-Aminopropyl)morpholine |

| CAS Number | 2038-06-4 nih.gov | 100-46-9 | 123-00-2 nih.gov |

| Molecular Formula | C14H22N2O nih.gov | C7H9N | C7H16N2O nih.gov |

| Molecular Weight | 234.34 g/mol nih.gov | 107.15 g/mol | 144.21 g/mol nih.gov |

| IUPAC Name | N-benzyl-3-morpholin-4-ylpropan-1-amine nih.gov | Phenylmethanamine | 3-morpholin-4-ylpropan-1-amine nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

N-benzyl-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-15-7-4-8-16-9-11-17-12-10-16/h1-3,5-6,15H,4,7-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFYUJZFLWMNJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40276843 | |

| Record name | Benzyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2038-06-4 | |

| Record name | Benzyl-(3-morpholin-4-yl-propyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40276843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl 3 Morpholin 4 Yl Propyl Amine and Analogues

Reductive Amination Strategies for N-Alkylation

Reductive amination, also known as reductive alkylation, is a highly versatile and powerful method for forming carbon-nitrogen bonds. wikipedia.org This process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the desired amine. byu.edu This approach is often favored over traditional SN2-type alkylations as it can prevent over-alkylation and utilizes less hazardous reagents. acsgcipr.orgmasterorganicchemistry.com

Direct Reductive Amination Approaches

Direct reductive amination is a one-pot procedure where the carbonyl compound, amine, and a reducing agent are combined. This method is efficient as it bypasses the need to isolate the imine intermediate. wikipedia.org For the synthesis of Benzyl-(3-morpholin-4-yl-propyl)-amine, this would involve the reaction of 3-morpholinopropan-1-amine with benzaldehyde (B42025) in the presence of a suitable reducing agent.

Commonly used reducing agents for this transformation include various borohydride (B1222165) reagents. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is particularly mild and selective, capable of reducing the imine intermediate without significantly affecting the starting aldehyde. organic-chemistry.org Other reagents like sodium cyanobohydride (NaBH₃CN) and sodium borohydride (NaBH₄) are also effective, though their reactivity and selectivity profiles differ. masterorganicchemistry.com Catalytic hydrogenation using platinum, palladium, or nickel catalysts is another established direct method. wikipedia.org

| Reactants | Reducing Agent | Conditions | Product | Ref |

| Benzaldehyde, 3-Morpholinopropan-1-amine | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | This compound | organic-chemistry.org |

| Benzaldehyde, 3-Morpholinopropan-1-amine | NaBH₃CN | Mildly acidic (pH 4-5) | This compound | masterorganicchemistry.com |

| Benzaldehyde, 3-Morpholinopropan-1-amine | H₂/Pd, Pt, or Ni | Catalytic | This compound | wikipedia.org |

Catalyst-Controlled Reductive Amination

The use of catalysts in reductive amination offers enhanced control over selectivity and reaction efficiency. jocpr.com Catalysts can activate the carbonyl group, the amine, or the reducing agent, facilitating the reaction under milder conditions and often with improved yields. nih.govacs.org

Transition-metal complexes, particularly those based on ruthenium, iridium, nickel, and cobalt, have been successfully employed in catalytic reductive amination. jocpr.comorganic-chemistry.org These catalysts can facilitate the use of hydrogen gas as the reductant, which is an inexpensive and environmentally benign option. nih.govacs.org For instance, ruthenium and iridium complexes can catalyze the one-pot transfer hydrogenation of imines formed in situ, using formic acid as a hydrogen source in aqueous media. organic-chemistry.org Such systems are valued for their efficiency and broad applicability in synthesizing a wide range of amines. nih.govacs.org

| Catalyst System | Hydrogen Source | Substrates | Key Features | Ref |

| Ruthenium complexes (e.g., RuCl₂(PPh₃)₃) | H₂ gas | Aldehydes, Amines | High activity, applicable to a broad range of amines | researchgate.net |

| Iridium complexes | Formic acid | Enones, Imines | Environmentally friendly, aqueous medium | organic-chemistry.org |

| Nickel nanoparticles | Isopropanol | Aldehydes, Amines | Transfer hydrogenation | organic-chemistry.org |

| Cobalt-based catalysts | H₂ gas | Aldehydes, Nitroaromatics | Tandem reductive amination | organic-chemistry.org |

In molecules containing multiple functional groups, achieving site-selectivity is a significant challenge. Catalyst design and the strategic use of protecting groups are key approaches to controlling the regiochemistry of reductive amination. jocpr.com By tuning the electronic and steric properties of a catalyst, it is possible to direct the reaction to a specific carbonyl or amine group within a polyfunctional substrate. jocpr.comjocpr.com This level of control is crucial in the synthesis of complex pharmaceutical intermediates where precise molecular architecture is required. jocpr.com

Green and Sustainable Methodologies in Reductive Amination

The principles of green chemistry are increasingly influencing the development of synthetic methods. In reductive amination, this translates to using less toxic reagents, minimizing waste, and employing solvent-free or aqueous reaction conditions. jocpr.comjocpr.com The ideal green reductant is hydrogen gas (H₂), catalyzed by a metal, as it produces no byproducts. acsgcipr.org Alternative hydrogen sources like formic acid are also considered green options. jocpr.com

Recent advancements include mechanochemical methods, where solid-state reactions are induced by grinding, which can stabilize intermediates and lead to high degrees of substitution with a low process mass intensity. rsc.org Performing reductive aminations in water using nanomicelles to solubilize organic substrates is another innovative approach that reduces reliance on volatile organic solvents. organic-chemistry.org The selection of reagents is also critical; for example, sodium borohydride is often preferred over reagents with higher mass intensity like sodium triacetoxyborohydride when possible. acsgcipr.org

Alkylation Reactions in the Synthesis of this compound

Direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. In the context of synthesizing this compound, this could be achieved by reacting 3-morpholinopropan-1-amine with a benzyl (B1604629) halide, such as benzyl bromide.

However, a significant drawback of this method is the potential for over-alkylation. researchgate.net The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. nih.gov

To mitigate this, reaction conditions can be carefully controlled. For example, using the amine hydrochloride salt and an alkyl bromide can selectively deprotonate the reactant primary amine, while the newly formed, more basic secondary amine remains protonated and less reactive. researchgate.net Another strategy involves using a large excess of the starting amine to favor mono-alkylation.

An alternative alkylation route would be the reaction of N-benzylamine with a suitable 3-morpholinopropyl halide. This approach changes the nucleophile and electrophile but faces similar challenges regarding selectivity. The development of catalytic systems, including those based on nickel, for the N-alkylation of amines with alcohols via a "borrowing hydrogen" methodology represents a more atom-economical and sustainable alternative to traditional alkylation with halides. organic-chemistry.org

N-Alkylation through Alkyl Halides and Amines

The most traditional and straightforward method for the synthesis of amines is the N-alkylation of a primary or secondary amine with an alkyl halide. ucalgary.calibretexts.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. ucalgary.ca

For the synthesis of this compound, two primary N-alkylation disconnections are possible:

Reaction of benzylamine (B48309) (a primary amine) with a halo-propyl-morpholine derivative, such as 4-(3-chloropropyl)morpholine.

Reaction of 3-morpholinopropan-1-amine (a primary amine) with a benzyl halide, such as benzyl chloride.

A significant challenge in this method is the potential for over-alkylation. ucalgary.calibretexts.org The product, a secondary amine in the first step, is also nucleophilic and can react with another molecule of the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt. libretexts.org To favor the desired mono-alkylation product and minimize these side reactions, experimental conditions can be optimized, for instance by using a large excess of the starting amine.

A general method for the direct N-alkylation of secondary amines to tertiary amines utilizes Hünig's base (N,N-diisopropylethylamine) in acetonitrile. This procedure is noted for its high functional group tolerance and its ability to avoid the formation of the undesired quaternary ammonium salt. researchgate.net

| Reactant 1 | Reactant 2 | Base (optional) | Solvent | Product Type |

| Secondary Amine | Alkyl Halide | Hünig's Base | Acetonitrile | Tertiary Amine researchgate.net |

| Primary Amine | Alkyl Halide | Excess Primary Amine | Various | Secondary Amine libretexts.org |

| Benzylamine | 4-(3-chloropropyl)morpholine | NaHCO₃ | Acetonitrile | Secondary/Tertiary Amine |

| 3-morpholinopropan-1-amine | Benzyl Chloride | K₂CO₃ | DMF | Secondary/Tertiary Amine |

Modified Alkylation Protocols (e.g., Hoffman Alkylation Variations)

The term "Hofmann alkylation" typically refers to Hofmann's exhaustive alkylation , a process where a primary, secondary, or tertiary amine is treated with an excess of a methyl halide (usually methyl iodide) to form a quaternary ammonium salt. sarthaks.comlibretexts.orgshaalaa.com This reaction is carried out until the nitrogen atom is fully alkylated, meaning it has formed four bonds to carbon atoms and carries a positive charge. shaalaa.com

The process involves the sequential N-alkylation of the amine. sarthaks.com For a primary amine, it consumes three moles of alkyl halide to reach the quaternary salt stage. shaalaa.com A mild base, such as sodium bicarbonate (NaHCO₃), is often used to neutralize the hydrogen halide (HX) formed during the reaction. sarthaks.comshaalaa.com

While exhaustive alkylation is not a method for the selective synthesis of a tertiary amine like this compound, it is a key step in the Hofmann elimination reaction. In this subsequent reaction, the quaternary ammonium salt is treated with a base like silver oxide and heated, leading to an elimination reaction that forms an alkene and a tertiary amine. libretexts.org The regioselectivity of this elimination typically favors the formation of the least substituted alkene, a principle known as the Hofmann rule. libretexts.org

Variations on alkylation protocols focus on improving selectivity and avoiding the formation of quaternary salts when a tertiary amine is the desired product. Modern methods include:

Use of specific bases: Employing sterically hindered, non-nucleophilic bases like Hünig's base can facilitate the desired alkylation while minimizing side reactions. researchgate.net

Aqueous N-alkylation: The use of phase-transfer catalysts or surfactants like sodium dodecyl sulfate in an aqueous medium can promote selective alkylation under mild conditions. rsc.org

| Starting Amine | Reagent | Conditions | Key Outcome |

| Primary, Secondary, or Tertiary Amine | Excess Methyl Iodide, NaHCO₃ | Heating | Quaternary Ammonium Salt (Exhaustive Alkylation) sarthaks.comshaalaa.com |

| Quaternary Ammonium Hydroxide | Heat (100-200 °C) | N/A | Alkene + Tertiary Amine (Hofmann Elimination) libretexts.org |

| Secondary Amine | Alkyl Halide, Hünig's Base | Acetonitrile, RT | Tertiary Amine (Controlled Alkylation) researchgate.net |

Transition-Metal Catalyzed C-N Bond Forming Reactions

Transition-metal catalysis offers powerful and atom-economical alternatives to classical N-alkylation for constructing C-N bonds. These methods enable the use of different starting materials and can provide unique selectivity.

Hydroamination and Hydroaminoalkylation Approaches

Hydroamination is the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene or alkyne). acs.orglibretexts.org This method is highly atom-economical, as it forms a C-N and a C-H bond in a single step without generating byproducts. acs.org The reaction can be catalyzed by a range of metals, including early transition metals (e.g., Ti, Zr), late transition metals (e.g., Pd, Rh, Ir), and rare-earth metals. acs.orglibretexts.org The choice of catalyst is critical and depends on the nature of the amine and the unsaturated substrate. libretexts.org Late transition metals are often effective for the hydroamination of conjugated or strained alkenes, while early transition metals show high activity for a broader range of alkenes and alkynes. acs.orgacs.org

Hydroaminoalkylation is a related but distinct transformation that forms a C-C bond by reacting an amine, containing a C-H bond alpha to the nitrogen, with an alkene. rsc.org This process involves the formal addition of the α-C-H bond across the alkene double bond. rsc.org This reaction is particularly effective using early transition metal catalysts (e.g., Ti, Zr, Ta) and avoids the need for pre-functionalized reagents or external oxidants. rsc.orgacs.org The mechanism typically proceeds through a metallaaziridine intermediate, followed by alkene insertion. cell.com

These methods could be applied to synthesize analogues of this compound. For example, a hydroamination approach might involve reacting benzylamine with an appropriately substituted morpholinyl-alkene. A hydroaminoalkylation approach could involve reacting a benzyl-morpholine amine with an alkene to extend a carbon chain.

| Method | Description | Catalysts | Key Features |

| Hydroamination | Addition of an N-H bond across a C=C or C≡C bond. | Early & Late Transition Metals (Ti, Zr, Pd, Rh, Ir) acs.orglibretexts.org | 100% atom-economical; forms C-N and C-H bonds. acs.org |

| Hydroaminoalkylation | Addition of an α-C-H bond of an amine across a C=C bond. | Early Transition Metals (Ti, Zr, Ta) rsc.orgacs.org | Forms a C-C bond; avoids pre-functionalized reagents. rsc.org |

C(sp³)–H Functionalization for Amine Synthesis

Direct C(sp³)–H functionalization is a cutting-edge strategy in organic synthesis that allows for the conversion of an unactivated C-H bond into a C-N bond. rsc.org This approach offers a highly efficient way to build molecular complexity from simple starting materials, bypassing the need for pre-installed functional groups. rsc.org

For the synthesis of amine analogues, this methodology could be envisioned in several ways:

Benzylic C-H Amination: The benzylic C-H bonds on a toluene (B28343) derivative are susceptible to functionalization. A catalytic system could install an amino group, such as the 3-morpholinopropylamine moiety, directly onto the benzylic position.

Aliphatic C-H Amination: A catalyst could selectively target a C-H bond on the propyl chain of a benzyl-morpholine precursor for further amination or functionalization.

Palladium catalysts have been particularly successful in directing the site-selective functionalization of aliphatic amines. rsc.org These reactions often rely on the use of a directing group, which can be the native amine itself, to position the catalyst for selective activation of a specific γ- or δ-C(sp³)–H bond. rsc.org The development of chiral transition metal catalysts is also enabling enantioselective C(sp³)–H activation, creating new stereocenters with high control. nih.gov

Photoredox Catalysis in Amine Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. beilstein-journals.orgnih.gov In the context of amine synthesis, this approach allows for novel C-N bond formations and functionalizations that are often complementary to traditional methods. beilstein-journals.org

The general process involves a photocatalyst (such as a ruthenium or iridium complex) that absorbs visible light and becomes excited. beilstein-journals.org This excited-state catalyst can then engage in a single-electron transfer (SET) with a substrate. The one-electron oxidation of an amine generates a highly useful amine radical cation. beilstein-journals.org This reactive intermediate can then undergo several transformations:

Deprotonation to form a nucleophilic α-amino radical.

Hydrogen Atom Transfer (HAT) to form an electrophilic iminium ion.

These intermediates can be intercepted by various coupling partners to form new C-C or C-N bonds. beilstein-journals.orgthieme-connect.com For example, an α-amino radical can undergo conjugate addition to an acceptor, or an iminium ion can be attacked by a nucleophile. beilstein-journals.org This strategy has been widely used for the functionalization of N-aryl tetrahydroisoquinolines and is an expanding area for other aliphatic amines. acs.org The combination of photoredox catalysis with enzyme catalysis has also been used for the enantioselective synthesis of amines. researchgate.net

| Intermediate | Generation Method | Subsequent Reactivity |

| Amine Radical Cation | Single-electron oxidation of an amine by an excited photocatalyst. beilstein-journals.org | Precursor to other reactive species. beilstein-journals.org |

| α-Amino Radical | Deprotonation or oxidation of the amine radical cation. | Nucleophilic addition, radical-radical coupling. thieme-connect.com |

| Iminium Ion | Oxidation of the α-amino radical or HAT from the amine radical cation. beilstein-journals.org | Attacked by nucleophiles (e.g., aza-Henry reaction). beilstein-journals.org |

Electrophilic Amination Strategies for Amine Synthesis

Electrophilic amination represents an "umpolung" or inverted polarity approach to C-N bond formation. wiley-vch.denih.gov In contrast to classical methods where the amine is the nucleophile, this strategy involves the reaction of a carbon nucleophile (e.g., an organometallic reagent like a Grignard or diorganozinc reagent) with an electrophilic nitrogen source. wiley-vch.deorganic-chemistry.org

The electrophilicity of the nitrogen atom is achieved by attaching an electron-withdrawing group that also functions as a good leaving group. wiley-vch.de A versatile and widely used class of electrophilic aminating reagents are hydroxylamine derivatives, such as O-acyl or O-sulfonyl hydroxylamines. wiley-vch.dersc.orgnih.gov

The reaction can proceed without a catalyst, but it is often significantly enhanced by transition metals, particularly copper. wiley-vch.deorganic-chemistry.org In a copper-catalyzed cycle, the mechanism can involve oxidative addition of the copper catalyst into the N-O bond of the hydroxylamine reagent, followed by transmetalation with the organometallic nucleophile and subsequent reductive elimination to form the C-N bond. wiley-vch.de

This strategy is effective for synthesizing primary, secondary, and tertiary amines. organic-chemistry.orgrsc.org For the synthesis of analogues of this compound, one could envision reacting a benzyl Grignard reagent (benzylmagnesium chloride) with an electrophilic version of the 3-morpholinopropylamine fragment, such as N-(3-morpholinopropyl)-O-benzoylhydroxylamine, in the presence of a copper catalyst.

| Carbon Nucleophile | Electrophilic N-Source | Catalyst | Product Type |

| Diorganozinc Reagents | O-Acyl Hydroxylamines | Copper | Secondary or Tertiary Amines organic-chemistry.org |

| Grignard Reagents | O-Sulfonyl Oximes | Copper | Amines wiley-vch.de |

| Alkyl Boranes | N-Chloroamines | Copper | Tertiary Alkyl Amines organic-chemistry.org |

| Aryl Cuprates | O-Benzyl Hydroxylamine | None | Aryl Amines wiley-vch.de |

Radical-Mediated Synthesis Approaches

Radical chemistry has emerged as a powerful tool for the construction of complex molecules, offering unique reactivity and selectivity. Radical-mediated approaches to amine synthesis often proceed under mild conditions and tolerate a wide range of functional groups.

Carbonyl alkylative amination (CAA) is a multicomponent reaction that allows for the synthesis of complex amines from an amine, a carbonyl compound, and an alkyl halide. cam.ac.uknih.govnih.gov This transformation represents a "higher-order" variant of reductive amination and has been successfully realized through a radical-mediated pathway. nih.gov

A significant advancement in CAA has been the use of visible light photoredox catalysis. digitellinc.comchemrxiv.orgrsc.orgnih.govresearchgate.netnih.gov In this process, a photocatalyst, upon irradiation with visible light, initiates a radical chain reaction. The general mechanism involves the formation of an iminium ion from the condensation of a secondary amine and an aldehyde. Concurrently, an alkyl radical is generated from an alkyl halide. This radical then adds to the iminium ion to form an aminium radical cation, which is subsequently reduced to the final tertiary amine product. researchgate.net This method is operationally simple, metal-free, and highly modular, allowing for the rapid synthesis of diverse tertiary amines. nih.gov The synthesis of this compound could be envisioned through the visible-light-mediated reaction of morpholine (B109124), benzaldehyde, and a 3-halopropylamine derivative, or by reacting N-benzylamine, an appropriate aldehyde, and a morpholino-functionalized alkyl halide.

While alkyl iodides are commonly used as radical precursors in visible-light-mediated CAA, other sources of alkyl radicals can also be employed. acs.org The choice of radical precursor can influence the reaction conditions and scope. Similarly, while silanes are often used as reducing agents to complete the catalytic cycle, alternative reducing agents can be utilized. For example, a zinc-mediated CAA reaction has been developed, which offers a robust and general method for the efficient synthesis of complex alkylamines. nih.gov This zinc-mediated process can limit competitive reductive amination and simplify purification. acs.org

| Reaction Type | Amine Component | Carbonyl Component | Radical Precursor | Key Features |

| Visible Light-Mediated CAA | Secondary Amines | Aldehydes | Alkyl Iodides | Metal-free, modular, broad scope. cam.ac.uknih.gov |

| Zinc-Mediated CAA | Secondary Amines | Aldehydes | Alkyl Iodides | Limits reductive amination, simplifies purification. nih.gov |

| Visible Light-Mediated CAA for Secondary Amines | Primary Amines | Aldehydes | Alkyl Iodides | Modular synthesis of α-branched secondary amines. rsc.orgnih.govnih.gov |

Radical cyclization reactions are a powerful method for the construction of heterocyclic rings, including the morpholine scaffold present in the target molecule. princeton.edu These reactions typically involve the intramolecular addition of a radical onto an unsaturated bond, such as an alkene, alkyne, or imine. The synthesis of N-substituted morpholines can be achieved through various cyclization strategies. nih.govorganic-chemistry.orgresearchgate.netchemrxiv.org For example, the intramolecular cyclization of appropriately substituted enamines or aminoalkenes can lead to the formation of the morpholine ring. While direct examples leading to the specific substitution pattern of this compound are not prevalent, the general principles of radical cyclization can be applied to construct the morpholine core, which can then be further functionalized to obtain the final product. For instance, an N-allyl-2-aminoethoxy radical could undergo a 6-exo-trig cyclization to form a morpholine ring. Subsequent manipulation of the substituents would be required to complete the synthesis.

| Cyclization Strategy | Starting Material Type | Resulting Heterocycle | Key Features |

| Intramolecular Radical Addition | N-alkenyl or N-alkynyl amines | N-Heterocycles (e.g., morpholines) | Can be highly regio- and stereoselective. princeton.edu |

| Tandem Radical Cyclization | Acyclic precursors with multiple reactive sites | Complex polycyclic N-heterocycles | Allows for the rapid construction of molecular complexity. |

Carbonyl Alkylative Amination Reactions

Intramolecular Cyclization Reactions for Morpholine Ring Formation

The morpholine scaffold is a significant structural motif found in numerous bioactive molecules and approved pharmaceuticals. oup.com Its prevalence is due to favorable physicochemical properties, such as polarity and low basicity compared to other nitrogen-containing heterocycles like piperidine (B6355638). oup.com The synthesis of morpholine and its derivatives is, therefore, a key area in medicinal and synthetic chemistry. Intramolecular cyclization represents a powerful strategy for constructing the morpholine ring, offering pathways to a variety of substituted analogues. These methods often involve the formation of either a C-N or a C-O bond as the final ring-closing step. oup.com Advanced methodologies under this category, such as catalyzed reductive etherification and diastereoselective annulations, provide efficient and controlled access to complex morpholine structures.

Reductive Etherification in Morpholine Synthesis (e.g., Indium(III)-catalyzed)

A highly efficient method for the synthesis of substituted morpholine derivatives is through an Indium(III)-catalyzed intramolecular reductive etherification. oup.comxjtlu.edu.cn This approach allows for the construction of a wide array of 2-substituted, and 2,3-, 2,5-, and 2,6-disubstituted morpholines with good to excellent yields and high diastereoselectivity. oup.comoup.com The reaction typically starts from keto alcohols, which can be prepared from corresponding amino alcohols and α-bromoketones. oup.com

The significance of this indium(III)-promoted reaction lies in its mild catalytic conditions and broad functional group compatibility. oup.com It tolerates various readily removable N-protecting groups, including Boc-, Cbz-, and Fmoc-, which is a notable advantage over methods that require stoichiometric amounts of strong Lewis acids and are limited to specific protecting groups like tosyl. oup.comoup.com The proposed mechanism involves three key steps: first, the Indium(III) catalyst promotes the cyclization and dehydration of the keto alcohol to form an oxocarbenium ion intermediate. This is followed by the reduction of the intermediate by a silane reducing agent to yield the final morpholine product. oup.com

Several reaction parameters have been optimized for this process. Indium(III) bromide (InBr₃) has been identified as an effective catalyst. oup.com The choice of reducing agent and solvent also profoundly impacts the reaction's efficiency. Triethylsilane (Et₃SiH) and phenylsilane (PhSiH₃) were found to be the most effective reducing agents, while dichloromethane (DCM) proved to be the optimal solvent. oup.com Other solvents like THF, acetonitrile, and toluene resulted in significantly lower yields. oup.com

Table 1: Optimization of Indium(III)-Catalyzed Reductive Etherification

| Entry | Catalyst (equiv.) | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | InBr₃ (0.2) | Et₃SiH | DCM | 92 |

| 2 | InBr₃ (0.1) | Et₃SiH | DCM | 91 |

| 3 | InBr₃ (0.2) | PhSiH₃ | DCM | 90 |

| 4 | InBr₃ (0.2) | Et₃SiH | THF | 65 |

| 5 | InBr₃ (0.2) | Et₃SiH | CH₃CN | 42 |

| 6 | InBr₃ (0.2) | Et₃SiH | Toluene | 10 |

This table represents a summary of findings on reaction condition optimization. oup.com

Diastereoselective Synthesis of Substituted Morpholines

Achieving stereocontrol in the synthesis of substituted morpholines is crucial, as the biological activity of such compounds is often dependent on their stereochemistry. Several advanced methodologies have been developed to address this challenge, providing access to stereodefined morpholine derivatives with high levels of diastereoselectivity.

One such strategy is a photocatalytic, diastereoselective annulation that synthesizes morpholines directly from readily available starting materials. nih.govacs.org This method employs a combination of a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, even for challenging tri- and tetra-substituted morpholines. nih.govacs.org Mechanistic studies suggest the reaction proceeds through the formation of a radical cation intermediate. nih.govacs.org This approach is versatile and has been extended to the synthesis of other nitrogen heterocycles like piperidines and pyrrolidines. acs.org

Another powerful method involves a sequential palladium(0)-catalyzed Tsuji-Trost reaction followed by an iron(III)-catalyzed heterocyclization of vinyloxiranes and amino-alcohols. acs.org This atom-economic approach yields diversely substituted morpholines, including 2,6-, 2,5-, and 2,3-disubstituted as well as 2,5,6- and 2,3,5-trisubstituted variants, in good to excellent yields and with high diastereoselectivities. acs.org The process is notable for using water as the sole byproduct, highlighting its efficiency. acs.org

Furthermore, a Pd-catalyzed carboamination reaction has been developed for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The key step is the reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. nih.gov This method generates the morpholine products as single stereoisomers in moderate to good yields and provides access to fused bicyclic morpholines. nih.gov The observed high diastereoselectivity (>20:1 dr) is consistent with a reaction pathway involving a syn-aminopalladation through a boat-like transition state. nih.gov

Table 2: Examples of Diastereoselective Morpholine Synthesis

| Method | Key Catalysts/Reagents | Substitution Pattern | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Photocatalytic Annulation | Visible-light photocatalyst, Lewis acid, Brønsted acid | 2,3-disubstituted | >20:1 | acs.org |

| Sequential Pd/Fe Catalysis | Pd(0), Fe(III) | 2,3,5-trisubstituted | Good to excellent | acs.org |

Mechanistic Investigations of Benzyl 3 Morpholin 4 Yl Propyl Amine Formation Pathways

Reaction Mechanism Elucidation for Reductive Amination

Reductive amination is a widely utilized and efficient method for forming C-N bonds, providing a direct pathway to synthesize Benzyl-(3-morpholin-4-yl-propyl)-amine from readily available precursors. umich.edu This reaction typically involves the coupling of an aldehyde or ketone with an amine, followed by the reduction of the intermediate imine or iminium ion. umich.edumasterorganicchemistry.com In the context of forming the target compound, the primary reactants are benzaldehyde (B42025) and 3-morpholinopropan-1-amine.

The mechanism proceeds in two principal stages:

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amine group of 3-morpholinopropan-1-amine on the electrophilic carbonyl carbon of benzaldehyde. This addition forms a tetrahedral intermediate known as a hemiaminal. The hemiaminal is generally unstable and undergoes dehydration, facilitated by an acid catalyst, to eliminate a molecule of water and form a Schiff base, specifically an N-benzylidene-3-morpholinopropan-1-amine intermediate. libretexts.org

Reduction: The C=N double bond of the resulting imine is then reduced to a single C-N bond to yield the final secondary amine product. libretexts.org This reduction can be accomplished using various hydride-reducing agents. arkat-usa.org Common reagents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are preferred for their selectivity in reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comlibretexts.org Catalytic hydrogenation over a metal catalyst, such as nickel, is also an effective method. libretexts.org

| Step | Reactants | Intermediate | Product | Reagents |

| 1. Imine Formation | Benzaldehyde, 3-Morpholinopropan-1-amine | Hemiaminal, N-benzylidene-3-morpholinopropan-1-amine (Imine) | - | Acid catalyst (e.g., Acetic Acid) |

| 2. Reduction | N-benzylidene-3-morpholinopropan-1-amine | - | This compound | Hydride source (e.g., NaBH₄) or H₂/Catalyst |

Understanding Catalytic Cycles in Transition-Metal Mediated Reactions

Transition-metal catalysis offers powerful alternatives for C-N bond formation, including the synthesis of benzylic amines. researchgate.net These reactions often involve the coupling of an amine with a benzylic electrophile, such as a benzyl (B1604629) halide or benzyl alcohol derivative, mediated by catalysts based on metals like palladium, nickel, or copper. researchgate.netorganic-chemistry.org

A general catalytic cycle for the palladium-catalyzed amination of a benzyl electrophile (e.g., benzyl bromide) with 3-morpholinopropan-1-amine can be proposed as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the benzyl bromide to a low-valent metal center, typically Pd(0). This step involves the cleavage of the C-Br bond and the formation of a Pd(II)-benzyl intermediate.

Ligand Exchange/Coordination: The amine, 3-morpholinopropan-1-amine, coordinates to the palladium center, displacing a ligand.

Deprotonation: In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species.

Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex. This step couples the benzyl and amido ligands, yielding the product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of this cycle are highly dependent on the choice of ligands coordinated to the metal center. Ligands such as phosphines (e.g., DPPF, DPEphos) can modulate the electronic and steric properties of the catalyst, influencing the rates of oxidative addition and reductive elimination. organic-chemistry.org A key mechanistic feature in reactions involving benzyl substrates is the potential formation of η³-benzyl metal complexes, which can influence the reactivity and stereochemical outcome of the reaction. researchgate.netnih.gov

| Component | Role in Catalytic Cycle | Example |

| Catalyst Precursor | Source of the active catalyst | [Pd(η³-C₃H₅)(cod)]BF₄ |

| Ligand | Modulates catalyst reactivity and stability | DPPF, DPEphos |

| Base | Deprotonates the amine for activation | K₃PO₄, NaOt-Bu |

| Benzyl Source | Provides the benzyl group | Benzyl Bromide |

| Amine Source | Provides the amino group | 3-Morpholinopropan-1-amine |

Radical Intermediates and Propagation Mechanisms

While ionic pathways like reductive amination and transition-metal catalysis are common, C-N bond formation can also proceed through mechanisms involving radical intermediates. nih.gov The synthesis of benzylamines can be envisioned via a radical-based functionalization of a benzylic C-H bond. mdpi.comresearchgate.net

A plausible radical mechanism for the formation of this compound could involve the following key steps:

Initiation: The reaction is initiated by the generation of a radical species. This can be achieved using a chemical initiator (e.g., AIBN, benzoyl peroxide) or through photoredox catalysis. This initiator then abstracts a hydrogen atom from a suitable precursor.

Propagation:

Hydrogen Atom Transfer (HAT): A reactive radical abstracts a hydrogen atom from the benzylic position of a precursor like toluene (B28343) or a related hydrocarbon. This is the most favorable position for radical formation due to the resonance stabilization of the resulting benzyl radical. mdpi.com

Radical Coupling: The generated benzyl radical couples with an amine-derived radical or reacts directly with an amine. For instance, in copper-catalyzed systems, a benzylic radical can undergo oxidative coupling with an amine derivative mediated by the metal center. nih.gov The reaction likely involves the formation of a benzylic radical, which is then trapped by a copper-amido complex.

Termination: The radical chain is terminated by the combination of two radical species or by disproportionation.

This type of C-H amination is an area of active research, as it allows for the use of simple hydrocarbons as starting materials, representing a highly atom-economical approach. researchgate.net

| Step | Description | Key Species |

| Initiation | Generation of initial radical species. | Radical initiator (e.g., AIBN) |

| Propagation (Step 1) | Abstraction of a benzylic hydrogen to form a stable benzyl radical. | Benzyl radical |

| Propagation (Step 2) | Coupling of the benzyl radical with an amine derivative. | Benzyl radical, Amine |

| Termination | Combination of radicals to form non-radical products. | Various radical species |

Transition State Analysis in C-N Bond Formation

Understanding the transition state (TS) is fundamental to elucidating the reaction mechanism, as it represents the highest energy point along the reaction coordinate and thus determines the reaction rate. For the formation of this compound, the nature of the transition state depends heavily on the specific reaction pathway.

In Reductive Amination: The rate-determining step can be either the formation of the hemiaminal, its dehydration to the imine, or the final reduction. For the C-N bond-forming step (nucleophilic attack of the amine on the carbonyl), the transition state involves the approach of the nitrogen lone pair to the π* orbital of the C=O bond. The geometry shifts from the planar carbonyl to a more tetrahedral arrangement. In the subsequent reduction step, the transition state involves the transfer of a hydride ion from the reducing agent to the electrophilic carbon of the imine C=N bond.

In S_N2-type Reactions: If the synthesis proceeds via a direct substitution of a leaving group on a benzyl precursor (e.g., benzyl bromide) by 3-morpholinopropan-1-amine, the reaction would follow an S_N2 mechanism. The transition state would feature a trigonal bipyramidal geometry around the benzylic carbon. In this TS, the nucleophilic nitrogen atom and the leaving group (e.g., bromide) are in apical positions, with the C-N bond forming concurrently as the C-Br bond breaks.

In Transition-Metal Catalysis: The key C-N bond-forming step is reductive elimination. The transition state for this step is typically a three- or four-centered arrangement involving the metal, the benzyl carbon, and the amido nitrogen. Computational studies on similar systems suggest that the geometry of this transition state is crucial for facilitating the bond formation and release of the final product from the metal's coordination sphere.

Detailed computational analysis, such as Density Functional Theory (DFT), would be required to precisely model the geometries and energy barriers of these transition states for the specific formation of this compound.

| Parameter | S_N2 Transition State (Hypothetical) | Reductive Elimination TS (General) |

| Geometry at Carbon | Trigonal Bipyramidal | Distorted Tetrahedral |

| Key Bond Formation | C-N bond partially formed | C-N bond partially formed |

| Key Bond Breaking | C-Leaving Group bond partially broken | Metal-C and Metal-N bonds breaking |

| Key Angle | N---C---Leaving Group angle ≈ 180° | N---Metal---C angle is acute |

| Energetics | Represents the activation energy barrier (Ea) for substitution | Represents the activation energy for C-N coupling |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopic Analysis

A proton NMR (¹H NMR) spectrum of Benzyl-(3-morpholin-4-yl-propyl)-amine would provide information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) would be:

Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, corresponding to the five protons on the phenyl ring.

Benzylic Protons (-CH₂-Ph): A singlet or a sharp multiplet around δ 3.8 ppm, representing the two protons of the methylene (B1212753) group attached to the phenyl ring.

Morpholine (B109124) Protons: Two distinct multiplets are expected for the morpholine ring protons. The four protons adjacent to the oxygen atom (-O-CH₂-) would likely appear around δ 3.7 ppm, while the four protons adjacent to the nitrogen atom (-N-CH₂-) would be found further upfield, around δ 2.4-2.6 ppm.

Propyl Chain Protons: The three methylene groups of the propyl chain would each give a distinct signal. The protons on the carbon adjacent to the benzylamine (B48309) nitrogen (-NH-CH₂-) would likely resonate around δ 2.7 ppm. The central methylene group of the propyl chain (-CH₂-CH₂-CH₂-) would appear as a multiplet around δ 1.8 ppm. The protons on the carbon adjacent to the morpholine nitrogen (-N-CH₂-) would be expected around δ 2.4 ppm.

Amine Proton (-NH-): A broad singlet that could appear over a wide range and may exchange with deuterium (B1214612) oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.2-7.4 | Multiplet |

| Benzyl-CH₂ | ~3.8 | Singlet/Multiplet |

| Morpholine-O-CH₂ | ~3.7 | Multiplet |

| Morpholine-N-CH₂ | 2.4-2.6 | Multiplet |

| Propyl-NH-CH₂ | ~2.7 | Multiplet |

| Propyl-CH₂-CH₂-CH₂ | ~1.8 | Multiplet |

| Propyl-N-CH₂ | ~2.4 | Multiplet |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The expected chemical shifts for this compound are:

Aromatic Carbons (Benzyl Group): Multiple signals in the δ 127-140 ppm region, with the ipso-carbon (the one attached to the methylene group) being distinct.

Benzylic Carbon (-CH₂-Ph): A signal around δ 54 ppm.

Morpholine Carbons: The carbons adjacent to the oxygen (-O-CH₂) would appear around δ 67 ppm, while those adjacent to the nitrogen (-N-CH₂) would be found around δ 54 ppm.

Propyl Chain Carbons: The three carbons of the propyl chain would have distinct signals, with the carbons attached to the nitrogen atoms being more deshielded than the central carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic-C | 127-140 |

| Benzyl-CH₂ | ~54 |

| Morpholine-O-CH₂ | ~67 |

| Morpholine-N-CH₂ | ~54 |

| Propyl-NH-CH₂ | ~49 |

| Propyl-CH₂-CH₂-CH₂ | ~27 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the propyl chain and the morpholine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, C₁₄H₂₂N₂O. The expected exact mass would be approximately 234.1732 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion to produce a characteristic pattern of fragment ions. The fragmentation of this compound would likely proceed through several key pathways, including:

Benzylic cleavage: Loss of the benzyl (B1604629) group to form a stable benzyl cation (C₇H₇⁺) with a mass-to-charge ratio (m/z) of 91.

Cleavage of the propyl chain: Fragmentation at various points along the propyl chain, leading to characteristic losses.

Fragmentation of the morpholine ring: Cleavage of the morpholine ring can produce a characteristic ion at m/z 86 or 100, corresponding to the morpholinomethyl cation.

The analysis of these fragment ions in the MS/MS spectrum would provide definitive confirmation of the connectivity of the different structural units within the molecule.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For this compound, the expected characteristic IR absorption bands would provide evidence for its key structural features.

The molecule contains a secondary amine (N-H), a tertiary amine (within the morpholine ring), C-N bonds, C-O-C bonds (in the morpholine ring), aromatic C-H bonds, and aliphatic C-H bonds. Each of these would produce distinct signals in an IR spectrum.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300-3500 (weak to medium, sharp) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-3000 |

| Ether (Morpholine) | C-O-C Stretch | 1070-1150 (strong) |

| Benzene (B151609) Ring | C=C Stretch | 1450-1600 (multiple bands) |

| C-N Stretch | C-N Stretch | 1020-1250 |

| Aromatic C-H | C-H Bend (out-of-plane) | 690-900 |

Note: This table is predictive and based on general vibrational frequencies of functional groups. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in its solid state. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the secondary amine.

A successful crystallographic analysis would yield a detailed structural model, from which a crystallographic information file (CIF) could be generated. This file contains all the atomic coordinates and crystallographic parameters.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of the type of information obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and analyzing it within a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture and then provide mass information for each component, aiding in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound would first be vaporized and separated on a GC column based on its boiling point and interactions with the stationary phase. The separated compound would then enter the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern would be characteristic of the compound's structure, with expected fragments arising from the cleavage of the benzyl group, the propyl chain, and the morpholine ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for compounds that are not easily vaporized. In this technique, the compound is separated by liquid chromatography before being introduced into the mass spectrometer. LC-MS is a versatile tool for purity assessment, allowing for the detection and quantification of any impurities. The high-resolution mass spectrometry (HRMS) capability of modern LC-MS systems would enable the determination of the compound's elemental composition with high accuracy.

Computational Chemistry and Theoretical Studies of Benzyl 3 Morpholin 4 Yl Propyl Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic molecules. For Benzyl-(3-morpholin-4-yl-propyl)-amine, such calculations reveal key electronic parameters.

The analysis typically involves optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, various electronic properties are derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability.

Furthermore, the Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would highlight electron-rich regions, such as around the nitrogen and oxygen atoms of the morpholine (B109124) ring, which are potential sites for electrophilic attack. Conversely, electron-deficient regions, often found around hydrogen atoms attached to carbons, indicate sites susceptible to nucleophilic attack.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms. This is typically achieved by systematically rotating the molecule's single bonds and calculating the energy of each resulting conformer.

Due to the flexible propyl chain and the rotatable bonds connected to the benzyl (B1604629) and morpholine groups, this molecule can adopt numerous conformations. Computational searches can identify several low-energy conformers that are likely to exist in equilibrium.

Molecular Dynamics (MD) simulations provide further insight into the molecule's dynamic behavior over time. In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the movements of all atoms are calculated over a period of time. This allows for the observation of conformational changes, flexibility of different parts of the molecule, and its interactions with its environment. For this compound, MD simulations can reveal the preferred orientations of the benzyl and morpholine rings relative to each other and the flexibility of the linking propyl chain.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-N) | Description |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | 178° | Extended propyl chain conformation. |

| 2 | 1.25 | -65° | Gauche conformation of the propyl chain. |

| 3 | 1.40 | 68° | Alternative gauche conformation. |

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing the molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental spectra, can help confirm the molecular structure and assign specific signals to individual atoms.

Vibrational Spectroscopy (IR & Raman): Theoretical calculations can determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. The resulting predicted Infrared (IR) and Raman spectra can be compared with experimental data to identify characteristic functional groups, such as C-H stretches from the aromatic ring, C-N stretches, and C-O-C stretches from the morpholine ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Visible absorption. For this compound, this would likely predict absorptions related to the π→π* transitions of the benzyl group's aromatic ring.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | ~139 ppm | Quaternary aromatic carbon (benzyl) |

| ¹H NMR | Chemical Shift (δ) | ~7.3 ppm | Aromatic protons (benzyl) |

| IR | Vibrational Frequency (ν) | ~3030 cm⁻¹ | Aromatic C-H stretch |

| IR | Vibrational Frequency (ν) | ~1115 cm⁻¹ | C-O-C stretch (morpholine) |

| UV-Vis | Absorption Maximum (λmax) | ~258 nm | π→π* transition of the benzene (B151609) ring |

Reaction Pathway Modeling and Energetics

Computational methods are used to model the mechanisms of chemical reactions, providing detailed information about transition states and reaction energies. For this compound, one could model a variety of potential reactions, such as its synthesis, degradation, or metabolic transformation.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Amine + Oxidant) | 0.0 |

| Transition State | +15.5 |

| Products (N-Oxide + Byproduct) | -25.0 |

In Silico Design of Novel Analogues

The insights gained from computational studies of this compound can be used to design novel analogues with potentially modified or improved properties. This in silico (computer-based) design process allows for the rapid screening of many potential new molecules without the need for immediate chemical synthesis.

Starting with the parent molecule as a scaffold, modifications can be introduced. For example, substituents could be added to the benzyl ring to alter its electronic properties or steric profile. The morpholine ring could be replaced with another heterocycle, such as piperidine (B6355638) or thiomorpholine, to change the molecule's polarity and hydrogen bonding capacity.

For each designed analogue, the same computational methods described above can be applied to predict its electronic properties, conformation, and potential reactivity. This allows researchers to prioritize which novel compounds are most promising for synthesis and experimental testing.

| Analogue | Modification | Predicted Change in Property |

|---|---|---|

| Analogue 1 | Addition of a -NO₂ group to the benzyl ring | Increased electron-accepting ability (lower LUMO) |

| Analogue 2 | Addition of a -OCH₃ group to the benzyl ring | Increased electron-donating ability (higher HOMO) |

| Analogue 3 | Replacement of morpholine with thiomorpholine | Increased lipophilicity |

Applications of Benzyl 3 Morpholin 4 Yl Propyl Amine in Chemical Research and Development

Role as a Chemical Intermediate in Complex Molecule Synthesis

Benzyl-(3-morpholin-4-yl-propyl)-amine is primarily utilized as a chemical intermediate or building block in organic synthesis. cymitquimica.comchemimpex.com The morpholine (B109124) ring is a common heterocycle in medicinal chemistry, often incorporated into bioactive molecules to improve their pharmacokinetic profile. nih.govresearchgate.net The secondary amine and the benzyl (B1604629) group in the structure provide reactive sites for further chemical modifications, allowing for the construction of more complex molecular architectures.

The utility of this compound as a scaffold is demonstrated by the synthesis of its various derivatives. researchgate.net Researchers often use the parent compound as a starting point to create libraries of related molecules with modified benzyl rings, such as (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine and (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine. scbt.comchemicalbook.com These derivatives are then studied for various biological activities.

A key application lies in the synthesis of potential pharmaceuticals. The morpholine moiety is a feature in numerous approved drugs, and its inclusion can bestow desirable properties. researchgate.net For instance, the related morpholinylpropoxy group is found in complex kinase inhibitors, indicating that precursors like this compound are instrumental in accessing such intricate final products. nih.gov Furthermore, structurally similar N-benzyl propylamine (B44156) derivatives have been patented as key intermediates in the synthesis of drugs like the anti-asthma agent (R, R)-formoterol, highlighting the industrial relevance of this class of compounds. google.com

Table 1: this compound and Its Derivatives as Synthetic Intermediates

| Compound Name | Molecular Formula | Role/Significance |

|---|---|---|

| This compound | C14H22N2O | Parent scaffold for synthesizing diverse derivatives. nih.govcymitquimica.com |

| (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | C16H26N2O | Intermediate for agrochemicals and scaffold for receptor modulators. vulcanchem.com |

| (4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | C15H24N2O | Used in creating libraries for screening biological activity. chemicalbook.com |

| 2-Benzyl-5-(3-Fluoro-4-{[6-Methoxy-7-(3-Morpholin-4-Ylpropoxy)quinolin-4-Yl]oxy}phenyl)-3-Methylpyrimidin-4(3h)-One | C35H35FN4O5 | Example of a complex bioactive molecule incorporating a related morpholinylpropoxy group. nih.gov |

Application as a Ligand in Catalysis

The molecular structure of this compound contains two nitrogen atoms—a secondary amine and a tertiary amine within the morpholine ring—both of which possess lone pairs of electrons. This electronic feature makes the compound a potential bidentate or monodentate ligand capable of coordinating with transition metals. The benzyl group can also participate in coordination, for example, through an η³-coordination mode, which involves dearomatization of the ring. researchgate.net

While specific catalytic applications of this compound itself are not extensively documented, related amine and morpholine-containing compounds are known to serve as ligands in various catalytic reactions. Enantioenriched pyridyl amines, for instance, have gained prominence as ligands in asymmetric catalysis. nsf.gov The coordination of such ligands to a metal center can influence the stereochemical outcome of a reaction, which is crucial in the synthesis of chiral drugs. Given its structural features, this compound and its chiral derivatives represent potential candidates for exploration in the development of new catalytic systems.

Table 2: Structural Features for Potential Ligand Application

| Functional Group | Atom Type | Potential Role in Catalysis |

|---|---|---|

| Secondary Amine (-NH-) | Nitrogen | Acts as a Lewis base to coordinate with a metal center. |

| Morpholine Ring | Nitrogen | Provides a second potential coordination site, allowing for chelation. |

| Benzyl Group | Aromatic Ring | Can engage in π-stacking or direct η-coordination with a metal center. researchgate.net |

Derivatives as Probes in Chemical Biology Research

In chemical biology, small molecules are used as probes to investigate complex biological systems. Derivatives of this compound serve as valuable scaffolds for developing such probes. For example, the derivative (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is noted for its role as a lead compound for designing receptor modulators, which are essential tools for studying cell signaling pathways. vulcanchem.com

The core structure can be systematically modified to optimize binding affinity and selectivity for a specific biological target, such as an enzyme or a receptor. chemimpex.com Furthermore, the secondary amine provides a convenient attachment point for reporter groups, such as fluorescent tags. nih.gov By reacting the amine with a fluorescent dye like dansyl chloride, researchers can create probes that allow for the visualization and tracking of the molecule within a biological system. nih.govmdpi.com This labeling enables techniques like fluorescence microscopy and flow cytometry to study the distribution and interactions of the probe, providing insights into biological processes at a molecular level.

Table 3: Modifications for Chemical Biology Applications

| Parent Compound | Modification | Resulting Derivative/Use | Application |

|---|---|---|---|

| This compound | Addition of an ethyl group to the benzyl ring. | (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine. vulcanchem.com | Scaffold for designing receptor modulators. vulcanchem.com |

| Attachment of a fluorescent tag (e.g., dansyl) to the secondary amine. | Fluorescently labeled probe. nih.gov | Tracking molecular interactions in cells. mdpi.com |

Utilization in Materials Science Research

The amine functionalities of this compound also lend themselves to applications in materials science, particularly in the field of polymers. Amines are widely used as curing agents for epoxy resins. threebond.co.jp The active hydrogen on the secondary amine, as well as the tertiary amine of the morpholine ring, can react with the epoxide groups of the resin to initiate a polymerization and cross-linking process. This reaction transforms the liquid resin into a hard, thermoset polymer with high mechanical strength and chemical resistance.

A derivative, (4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, is specifically identified as a polymer additive that functions as a curing agent in epoxy resins. vulcanchem.com The parent compound, possessing the same reactive amine groups, is expected to exhibit similar reactivity. Furthermore, related benzyl-morpholine structures have been shown to be suitable for incorporation into polymers to enhance their mechanical properties. chemimpex.com The synthesis of polymers like poly(vinyl benzyl amine) from related starting materials further underscores the utility of the benzyl amine motif in creating functional polymers. researchgate.net

Table 4: Applications in Materials Science

| Application | Relevant Functional Group(s) | Mechanism of Action |

|---|---|---|

| Curing Agent for Epoxy Resins | Secondary and Tertiary Amines | The amine groups react with epoxide rings, causing cross-linking and hardening of the polymer matrix. vulcanchem.comthreebond.co.jp |

| Polymer Additive | Entire Molecular Structure | Incorporation into polymer chains to modify and enhance mechanical properties. chemimpex.com |

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

Current synthetic methods for compounds like Benzyl-(3-morpholin-4-yl-propyl)-amine often rely on traditional batch processes which can be time-consuming and may not be the most efficient in terms of yield and purity. Future research should focus on developing innovative synthetic strategies that are more efficient, scalable, and environmentally friendly. This could involve the exploration of novel catalytic systems, one-pot reactions, and the use of greener solvents. For instance, the development of a catalytic system for the direct N-alkylation of morpholine (B109124) with a functionalized propyl benzylamine (B48309) precursor could streamline the synthesis. researchgate.net

Exploration of Stereoselective Synthesis of Chiral Analogues

The core structure of this compound is achiral. However, the introduction of stereocenters into the molecule could lead to the development of chiral analogues with potentially unique properties and biological activities. Future research should explore stereoselective synthetic methods to produce enantiomerically pure forms of substituted analogues. This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. For example, asymmetric synthesis strategies could be employed to create analogues with chirality on the propyl chain or the benzyl (B1604629) ring.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. acs.org The integration of the synthesis of this compound into a continuous flow process could lead to a more efficient and reproducible manufacturing method. organic-chemistry.org Automated synthesis platforms can further accelerate the discovery and optimization of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. This approach would be particularly valuable for exploring a wide range of structural modifications to the parent compound.

Advanced Mechanistic Insights through Real-Time Monitoring Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The application of real-time monitoring techniques, such as in-situ NMR, Raman spectroscopy, and mass spectrometry, can provide valuable insights into the kinetics and intermediates of the synthetic process. nih.govnih.gov This data can be used to develop more robust and efficient synthetic protocols. For example, real-time monitoring of the N-alkylation step could help to identify the optimal temperature, pressure, and catalyst loading for the reaction. researchgate.net

Theoretical Predictions Guiding Experimental Design

Computational chemistry and molecular modeling can play a significant role in guiding the experimental design of novel synthetic routes and analogues of this compound. acs.orgmdpi.com Density Functional Theory (DFT) calculations, for instance, can be used to predict reaction pathways, transition states, and the relative stability of intermediates and products. researchgate.net This theoretical guidance can help to prioritize experimental efforts and reduce the time and resources required for the development of new synthetic methods. Computational screening of virtual libraries of analogues can also help to identify candidates with desired properties for subsequent synthesis and testing.

IV. Table of Compounds

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare Benzyl-(3-morpholin-4-yl-propyl)-amine and its analogs?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example, benzylamine derivatives are often prepared by reacting morpholine-containing alkyl halides with benzylamines under basic conditions. highlights a procedure using high-yield (83–96%) reactions with ketone or hydroxyl precursors under reflux in aprotic solvents . Optimization of stoichiometry and reaction time is critical to avoid byproducts.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer: Spectroscopic techniques such as H NMR, C NMR, and high-resolution mass spectrometry (HRMS) are essential. For instance, H NMR can confirm the presence of the morpholine ring (δ ~3.5–3.7 ppm for N-CH groups) and benzyl protons (δ ~7.2–7.4 ppm). HRMS provides molecular ion validation, as demonstrated in for related amines .

Q. What IUPAC nomenclature rules apply to compounds with morpholine and benzyl substituents?

- Methodological Answer: Substituents are prioritized based on functional groups and branching. For tertiary amines like this compound, parentheses enclose substituent prefixes adjacent to "amine" (e.g., "(3-morpholin-4-yl-propyl)" in the name). provides guidelines for naming complex amines with multiple substituents .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the yield of this compound derivatives?

- Methodological Answer: Key factors include solvent polarity (e.g., DMF vs. THF), temperature control (reflux vs. room temperature), and catalyst selection (e.g., Pd/C for hydrogenation). reports yields >90% using ketone intermediates and stoichiometric reductants like NaBH. Competing side reactions (e.g., over-alkylation) must be mitigated via controlled reagent addition .

Q. How does the morpholine moiety influence the compound’s physicochemical and pharmacokinetic properties?

- Methodological Answer: The morpholine group enhances water solubility due to its polar oxygen atom and hydrogen-bonding capacity. However, the benzyl group introduces hydrophobicity, requiring balance in drug design. demonstrates that morpholine-containing analogs exhibit improved bioavailability in quinoline-based pharmacophores . Computational tools (e.g., LogP calculations) can predict partitioning behavior .

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer: Cross-validation using complementary techniques is essential. For example, NOESY NMR () can clarify stereochemistry, while IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm). Discrepancies in mass spectra (e.g., isotopic patterns in ) may require recalibration or alternative ionization methods .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in morpholine-containing amines?

- Methodological Answer: Systematic substitution of the benzyl or morpholinyl group, followed by biological assays (e.g., enzyme inhibition), can reveal SAR trends. uses molecular docking to correlate substituent effects (e.g., trifluoromethyl groups) with target binding affinities. QSAR models further quantify these relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.